Methyltrienolone (R1881): A Technical Guide to its Mechanism of Action
Methyltrienolone (R1881): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltrienolone, also known as R1881, is a potent, synthetic, and orally active anabolic-androgenic steroid (AAS).[1] It is a 17α-alkylated derivative of nandrolone and is structurally similar to trenbolone.[1] Although never medically marketed due to concerns of severe hepatotoxicity, R1881 has become an invaluable tool in scientific research.[1] Its high affinity and stability make it a reference ligand in androgen receptor (AR) binding assays and for studying androgen-mediated cellular processes.[1][2] This guide provides an in-depth analysis of the mechanism of action of R1881, its downstream signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action: High-Affinity Androgen Receptor Agonist
The primary mechanism of action of methyltrienolone is its function as a potent agonist of the androgen receptor.[1] Upon entering the cell, R1881 binds to the ligand-binding domain (LBD) of the AR, which is predominantly located in the cytoplasm in its unbound state, complexed with heat shock proteins (HSPs).
R1881 exhibits a very high binding affinity for the AR, often surpassing that of the endogenous androgen, dihydrotestosterone (DHT).[3] This high affinity is a key characteristic that makes it a powerful research tool.
Downstream Signaling Cascade
Binding of R1881 to the AR induces a conformational change in the receptor, leading to the dissociation of HSPs. This ligand-activated AR complex then translocates to the nucleus.[4] Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event initiates the recruitment of co-regulatory proteins (coactivators and corepressors) and the general transcriptional machinery, ultimately leading to the modulation of gene expression.[4][5]
The activation of the AR by R1881 leads to a concentration-dependent increase in the transcription of androgen-responsive genes, such as prostate-specific antigen (PSA), TMPRSS2, and Prostein.[4] Interestingly, treatment with R1881 has also been shown to increase the total cellular levels of the AR protein itself, not by increasing AR mRNA, but by enhancing its translation and increasing the half-life of the receptor protein.[4][6]
Figure 1: R1881-mediated androgen receptor signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the interaction of R1881 with various steroid receptors.
| Parameter | Receptor | Species/System | Value | Reference |
| Dissociation Constant (Kd) | Androgen Receptor | Human Prostatic Hypertrophy | 0.9 ± 0.2 nM | [7] |
| Androgen Receptor | DDT1MF-2 Cells | 0.5 nM | [6] | |
| Androgen Receptor | Male Rat Liver | 2.3 ± 0.41 nM | [8] | |
| Binding Affinity | Mineralocorticoid Receptor | Human | Same as aldosterone | [9][10] |
| EC50 (Reporter Assay) | Androgen Receptor | PC3 Cells | 1.34 pM | [5] |
Off-Target Binding and Cross-Reactivity
A critical aspect of using R1881 in research is its known cross-reactivity with other steroid hormone receptors. This promiscuity necessitates careful experimental design and data interpretation.
-
Progesterone Receptor (PR): R1881 binds with high affinity to the progesterone receptor.[1][11][12] This can lead to an overestimation of AR levels in tissues that also express PR.[13]
-
Glucocorticoid Receptor (GR): R1881 also binds to the glucocorticoid receptor.[1][14][15]
-
Mineralocorticoid Receptor (MR): R1881 acts as a potent antagonist of the mineralocorticoid receptor, with a binding affinity similar to that of aldosterone.[9][10]
Metabolic Stability
One of the significant advantages of R1881 as a research tool is its metabolic stability. Unlike endogenous androgens like DHT, R1881 is not readily metabolized in target tissues.[2] Furthermore, it is not a substrate for the aromatase enzyme, meaning it is not converted to estrogenic compounds.[16] This stability ensures a more consistent and predictable concentration of the active ligand during in vitro experiments.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of R1881 to the androgen receptor and to assess the ability of other compounds to compete for this binding.
Methodology:
-
Preparation of Cytosol: Target tissues (e.g., rat prostate, human LNCaP cells) are homogenized in a suitable buffer and centrifuged at high speed to obtain the cytosolic fraction containing the AR.
-
Incubation: A constant concentration of radiolabeled R1881 (e.g., [³H]R1881) is incubated with the cytosol in the presence of varying concentrations of unlabeled competitor compounds.
-
Separation of Bound and Unbound Ligand: The bound and unbound radioligand are separated using methods such as dextran-coated charcoal, which adsorbs the unbound ligand.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (Bmax).
Figure 2: Workflow for a competitive radioligand binding assay.
Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the androgen receptor in response to R1881.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., PC3, CHO) is co-transfected with an expression vector for the human AR and a reporter plasmid containing a luciferase or GFP gene under the control of an ARE-driven promoter.[5]
-
Compound Treatment: The transfected cells are treated with varying concentrations of R1881 or other test compounds.
-
Cell Lysis and Reporter Detection: After an incubation period, the cells are lysed, and the expression of the reporter gene is quantified (e.g., by measuring luminescence for luciferase or fluorescence for GFP).[5]
-
Data Analysis: The dose-response curve is plotted to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
Conclusion
Methyltrienolone (R1881) is a powerful synthetic androgen that acts as a high-affinity agonist for the androgen receptor. Its mechanism of action involves binding to the AR, inducing nuclear translocation, and modulating the transcription of target genes. While its potency and metabolic stability make it an excellent research tool, its cross-reactivity with other steroid receptors necessitates careful experimental design and interpretation. The experimental protocols outlined in this guide provide a framework for the accurate characterization of AR function using R1881. A thorough understanding of its molecular pharmacology is essential for its effective use in advancing our knowledge of androgen signaling in health and disease.
References
- 1. Metribolone - Wikipedia [en.wikipedia.org]
- 2. Assay of androgen binding sites by exchange with methyltrienolone (R 1881) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of androgen binding sites by exchange with methyltrienolone (R 1881). (1976) | Claude Bonne | 199 Citations [scispace.com]
- 4. The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of androgen-receptor augmentation. Analysis of receptor synthesis and degradation by the density-shift technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the Binding of a Potent Synthetic Androgen, Methyltrienolone, to Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a [3H]methyltrienolone (R1881) binding protein in rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthetic androgen methyltrienolone (r1881) acts as a potent antagonist of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Binding of methyltrienolone (R1881) to a progesterone receptor-like component of human prostatic cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Metribolone-Methyltrienolone-R1881 | JuicedMuscle.com [juicedmuscle.com]
- 15. Binding of methyltrienolone to glucocorticoid receptors in rat muscle cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methyltrienolone (R1881) is not aromatized by placental microsomes or rat hypothalamic homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
